2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one
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Overview
Description
2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one is an organic compound belonging to the class of cyclopentenones It is characterized by a cyclopentene ring substituted with two methyl groups at positions 2 and 3, and a pentyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one typically involves the condensation of cyclopentanone with appropriate alkylating agents under controlled conditions. One common method includes the use of piperidine as a catalyst in an alcoholic solution to facilitate the condensation reaction . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow systems where cyclopentanone and n-valeric aldehyde are reacted in the presence of γ-Al2O3 as a catalyst . This method allows for efficient production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. It has been shown to exhibit protective effects against cytopathic effects of HIV-1 infection and inhibit LPS-induced NO production . These effects are mediated through its interaction with cellular receptors and enzymes, leading to modulation of signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
2-Pentyl-2-cyclopenten-1-one: Similar in structure but lacks the methyl groups at positions 2 and 3.
2,3-Dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the pentyl group at position 4.
Uniqueness: 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one is unique due to the presence of both methyl and pentyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89237-58-1 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,3-dimethyl-4-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-4-5-6-7-11-8-12(13)10(3)9(11)2/h11H,4-8H2,1-3H3 |
InChI Key |
JNLIXORBSZYNRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=O)C(=C1C)C |
Origin of Product |
United States |
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